![molecular formula C16H16O3 B14121991 2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B14121991.png)
2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane
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Overview
Description
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group attached to one of the phenyl rings and a dioxolane ring fused to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane typically involves the reaction of 2-methoxybiphenyl with appropriate reagents to introduce the dioxolane ring. One common method involves the use of acetalization reactions, where the methoxy group on the biphenyl serves as a reactive site for the formation of the dioxolane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and optimized reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, aldehydes, carboxylic acids, and reduced biphenyl compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dioxolane groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes, activation of receptors, and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Lacks the dioxolane ring, making it less versatile in certain reactions.
2’-Methoxy-[1,1’-biphenyl]-2-amine: Contains an amine group instead of the dioxolane ring, leading to different chemical properties and applications.
Uniqueness
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane is unique due to the presence of both the methoxy and dioxolane groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H16O3/c1-17-15-5-3-2-4-14(15)12-6-8-13(9-7-12)16-18-10-11-19-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
OGMORWLUUYNSEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
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